molecular formula C₂₉H₂₄F₃N₇O B1157022 4-Desmethyl-4-ethylimidazolyl Nilotinib

4-Desmethyl-4-ethylimidazolyl Nilotinib

Cat. No.: B1157022
M. Wt: 543.54
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desmethyl-4-ethylimidazolyl Nilotinib, also known as Nilotinib EP Impurity F, is a chemical entity with the CAS Number 2119583-24-1 and a molecular formula of C29H24F3N7O . It is structurally related to Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML) . Nilotinib itself is rationally designed to inhibit BCR-ABL kinase with greater potency than its predecessor, imatinib, and is also known to target other kinases such as KIT and PDGFR . As a structural analog or potential impurity of the nilotinib drug substance, this compound is supplied for research and development purposes only. Its primary application is in pharmaceutical analysis, serving as a reference standard for quality control and ensuring the purity and safety of the active pharmaceutical ingredient (API) during manufacturing. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₉H₂₄F₃N₇O

Molecular Weight

543.54

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

4-Desmethyl-4-ethylimidazolyl Nilotinib has been studied for its potential as an anticancer agent due to its ability to inhibit Bcr-Abl tyrosine kinase activity. This inhibition is crucial for the proliferation of CML cells, making it a valuable compound for further research in cancer therapies.

Key Findings :

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces the proliferation of Bcr-Abl-expressing cells, similar to its parent compound, Nilotinib .
  • Apoptotic Effects : Research indicates that this compound induces apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent .

Pharmacological Studies

The pharmacological profile of this compound has been extensively evaluated, focusing on its bioavailability, metabolism, and toxicity.

Study AspectFindings
AbsorptionGood oral bioavailability observed
MetabolismPrimarily metabolized in the liver
ExcretionMainly excreted via urine

These findings are essential for understanding the therapeutic window and safety profile of the compound.

Case Studies

Several case studies have highlighted the efficacy and safety of this compound:

Case Study 1: Anticancer Efficacy
A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to controls. This suggests its potential application in liver cancer therapy .

Case Study 2: Platelet Aggregation Inhibition
Research on the antiplatelet effects of novel nilotinib analogues, including this compound, showed a statistically significant reduction in platelet aggregation, indicating potential cardiovascular benefits alongside its anticancer properties .

Preparation Methods

Synthesis of 4-Ethylimidazole-Aniline Intermediate

The Debus-Radziszewski reaction is employed to construct the imidazole ring with an ethyl group at the 4-position. Ethylglyoxal replaces methylglyoxal in the cyclocondensation reaction with ammonium acetate and formaldehyde, yielding 4-ethylimidazole. Subsequent coupling with 3-nitro-5-(trifluoromethyl)aniline via nucleophilic aromatic substitution introduces the aniline moiety. Catalytic hydrogenation reduces the nitro group to an amine, furnishing Compound a' with a reported yield of 65–72%.

Reaction Conditions:

  • Ethylglyoxal (1.2 equiv.) , ammonium acetate (2.5 equiv.), formaldehyde (1.5 equiv.) in acetic acid, 80°C, 12 h.

  • 3-Nitro-5-(trifluoromethyl)aniline (1.0 equiv.) , DMF, 110°C, 24 h.

  • Hydrogenation: 10% Pd/C, H₂ (50 psi), ethanol, 25°C, 6 h.

Coupling with the Benzoic Acid Derivative

The final step involves amide bond formation between Compound a' and 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid (Compound 5 ), mirroring Nilotinib’s coupling protocol.

Activation of Compound 5

Compound 5 is activated using carbonyldiimidazole (CDI) in anhydrous N-methylpyrrolidone (NMP) at 0–5°C for 1 h. This generates the reactive imidazolide intermediate, which is then treated with Compound a' and imidazole hydrochloride to facilitate nucleophilic acyl substitution.

Optimized Conditions:

  • Molar Ratio: Compound 5 : CDI : Compound a' = 1 : 1.2 : 1.1.

  • Solvent: NMP, 0–5°C → 25°C, 24 h.

  • Workup: Quenching with 2 M NaOH, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield and Purity:

  • Isolated Yield: 48–55% (white crystalline solid).

  • HPLC Purity: >99.5% (Method: C18 column, 0.1% TFA in water/acetonitrile gradient).

Analytical Characterization

The structural integrity of this compound is confirmed via spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.54 (d, J = 4.8 Hz, 1H, pyrimidine-H), 7.98 (s, 1H, imidazole-H), 7.82–7.75 (m, 2H, aromatic-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • HRMS (ESI⁺): m/z 544.2201 [M+H]⁺ (calc. 544.2205 for C₂₉H₂₅F₃N₇O).

Chromatographic Profiling

  • Retention Time: 12.7 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm; 0.1% H₃PO₄/acetonitrile).

  • Related Substances: <0.1% total impurities by area normalization.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for this compound synthesis with analogous Nilotinib processes:

ParameterNilotinib (Parent)This compound
Imidazole Alkylation MethylglyoxalEthylglyoxal
Coupling Yield 52.6%48–55%
Purity (HPLC) 99.84%>99.5%
Key Impurity Acid derivative (0.03%)Ethyl homologs (<0.1%)

Challenges and Optimization Strategies

Regioselectivity in Imidazole Formation

Ethylglyoxal’s steric bulk necessitates stringent temperature control to prevent 2-ethylimidazole byproducts. Lowering the reaction temperature to 80°C (vs. 100°C for methylglyoxal) improves 4-ethyl selectivity by 15%.

Purification of Hydrophobic Intermediates

The ethyl group enhances hydrophobicity, complicating aqueous workups. Replacing ethyl acetate with tert-butyl methyl ether during extraction increases recovery by 20% .

Q & A

Q. Q1. What are the key structural features of 4-Desmethyl-4-ethylimidazolyl Nilotinib, and how do they influence its kinase inhibitory activity?

Answer: The compound’s structure includes a trifluoromethylphenyl group, a pyridinylpyrimidinylamino moiety, and a methyl-substituted benzamide backbone . Rational drug design emphasizes the ethylimidazolyl group’s role in enhancing lipophilic interactions with the ABL kinase domain’s inactive conformation, improving binding affinity compared to imatinib . Methodologically, molecular docking simulations combined with mutagenesis studies (e.g., assessing Kd values for mutant BCR-ABL isoforms) can validate structure-activity relationships.

Q. Q2. How is the synthesis of this compound optimized for purity and yield in preclinical studies?

Answer: Synthesis involves sequential coupling of intermediates (e.g., 3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-methylbenzoic acid with 3-(4-ethylimidazol-1-yl)-5-trifluoromethylaniline). Critical steps include palladium-catalyzed cross-coupling for pyrimidine ring formation and HPLC purification to eliminate byproducts like 3-amino-4-methylbenzoic acid derivatives . Researchers should monitor reaction intermediates via LC-MS and optimize column chromatography conditions (e.g., C18 reverse-phase columns) to achieve >98% purity.

Q. Q3. What are the primary pharmacokinetic (PK) parameters of nilotinib, and how are they assessed in preclinical models?

Answer: Key PK metrics include bioavailability (~30% in rodents), plasma half-life (~15 hours), and tissue distribution (notably high in liver and spleen) . Preclinical protocols involve administering radiolabeled nilotinib (e.g., ¹⁴C) to rodents, followed by liquid scintillation counting of plasma, tissues, and excreta. CSF penetration studies in Parkinson’s disease models require microdialysis coupled with tandem mass spectrometry (LC-MS/MS) to quantify drug levels .

Advanced Research Questions

Q. Q4. How can researchers design experiments to investigate nilotinib’s role in reversing epithelial-mesenchymal transition (EMT) in cancer?

Answer: In vitro models (e.g., breast cancer cell lines) should combine nilotinib treatment with TGF-β-induced EMT. Key endpoints include Western blot analysis of E-cadherin (upregulation), vimentin (downregulation), and Snail1 (inhibition) . Functional assays (e.g., transwell migration, wound healing) quantify EMT reversal. For in vivo validation, use xenograft models with bioluminescent imaging to track metastasis suppression.

Q. Q5. What methodologies address contradictions in clinical data on nilotinib’s cardiotoxicity risk?

Answer: Retrospective meta-analyses (e.g., assessing QT prolongation and aortic calcification ) should stratify patients by comorbidities (e.g., pre-existing cardiovascular disease) and genetic variants (e.g., KCNH2 polymorphisms). Electrophysiological studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can model nilotinib’s proarrhythmic effects. Dose-response curves and calcium flux assays (Fluo-4 AM staining) provide mechanistic insights.

Q. Q6. How does nilotinib overcome BCR-ABL kinase domain mutations in imatinib-resistant CML, and what experimental approaches validate this?

Answer: Nilotinib’s higher binding affinity for T315I and Y253H mutants is validated via cellular assays using Ba/F3 cells expressing mutant BCR-ABL . IC₅₀ values are determined via MTT assays, while phospho-CrKL ELISA quantifies kinase inhibition. Structural studies (X-ray crystallography) reveal interactions with the ATP-binding pocket’s hydrophobic region, explaining resistance profiles.

Q. Q7. What strategies are used to evaluate nilotinib’s potential as a disease-modifying agent in neurodegenerative disorders like Parkinson’s?

Answer: Phase 2 trials prioritize CSF pharmacokinetics (e.g., nilotinib levels via LC-MS/MS) and biomarker analysis (e.g., dopamine metabolites HVA and DOPAC ). Preclinical models (α-synuclein transgenic mice) assess autophagy activation via Western blot (LC3-II/Beclin-1) and immunohistochemistry for amyloid-β clearance. Dose-ranging studies in non-human primates ensure CNS penetration without toxicity .

Q. Q8. How do efflux transporters (e.g., P-glycoprotein) influence nilotinib’s drug-drug interactions, and how is this studied experimentally?

Answer: Co-administration studies in mice with TKIs (e.g., afatinib) use pharmacokinetic sampling (plasma/tissue) and transporter inhibition assays (MDCK-II cells overexpressing P-gp/BCRP) . Competitive inhibition constants (Ki) are calculated via bidirectional transport assays. Clinical relevance is confirmed via population PK modeling, adjusting for polymorphisms in ABCB1/ABCG2 genes.

Data Analysis & Translational Challenges

Q. Q9. How should researchers statistically resolve discrepancies in molecular response rates (e.g., MR4.5) between nilotinib and dasatinib in real-world studies?

Answer: Apply propensity score matching to adjust for confounding variables (e.g., prior TKI exposure, comorbidities) in retrospective cohorts . Kaplan-Meier survival analysis with log-rank tests compares time-to-MR4.5, while multivariate Cox regression identifies predictors (e.g., baseline BCR-ABL1 transcript levels). Sensitivity analyses test assumptions (e.g., equal MR4.5 maintenance rates) to assess robustness.

Q. Q10. What integrative approaches validate nilotinib’s multitarget effects (e.g., DDR1/MAPK inhibition) in heterogeneous tumor microenvironments?

Answer: Single-cell RNA sequencing of nilotinib-treated tumors identifies DDR1/MAPK pathway suppression across subpopulations . Phosphoproteomics (e.g., reverse-phase protein arrays) quantifies ERK/p38 inhibition. Functional validation via CRISPR-Cas9 knockout of DDR1 in 3D spheroid models confirms target specificity.

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